1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid

Description

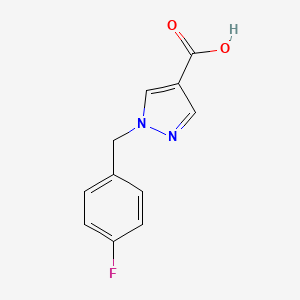

1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with a carboxylic acid group at position 4 and a 4-fluorobenzyl group at position 1 (Fig. 1). Its molecular formula is C₁₁H₉FN₂O₂, with a molar mass of 220.20 g/mol and CAS number 1248907-29-0 . The compound’s structural features, including the electron-withdrawing fluorine atom on the benzyl group and the polar carboxylic acid moiety, make it a versatile intermediate in medicinal chemistry and drug discovery. It has been employed in synthesizing inhibitors of human neutrophil elastase (HNE) and glucose transporter 1 (GLUT1) , leveraging its ability to enhance binding affinity and metabolic stability.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-10-3-1-8(2-4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKPGUPOFLAXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Core

The introduction of the 4-fluorobenzyl group at the pyrazole’s N1 position is typically achieved via nucleophilic alkylation. A common approach involves reacting a preformed pyrazole-4-carboxylate ester with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. For example, ethyl pyrazole-4-carboxylate undergoes alkylation in DMF at 80°C for 12 hours, yielding the N-substituted ester, which is subsequently hydrolyzed to the carboxylic acid (Scheme 1). This method, however, risks O-alkylation byproducts, necessitating careful solvent selection (e.g., DMSO or THF) and stoichiometric control.

Carboxylation Methods

Direct carboxylation of the pyrazole ring is achieved through two primary routes:

- Oxalyl Chloride-Mediated Carboxylation : As demonstrated for bis(pyrazol-1-yl)alkanes, oxalyl chloride acts as both reagent and solvent, forming an intermediate oxalic acid derivative that hydrolyzes to the carboxylic acid. Applied to 1-(4-fluorobenzyl)-1H-pyrazole, this method avoids harsh oxidation conditions but requires anhydrous conditions and precise temperature control (−10°C to 25°C).

- Hydrolysis of Trichloromethyl Precursors : Trichloromethylpyrazoles, synthesized via radical chlorination, are hydrolyzed under basic conditions (e.g., KOH/EtOH) to yield carboxylic acids. While efficient, this route demands hazardous chlorinating agents and generates stoichiometric HCl.

Regioselective Functionalization

Regioselectivity in pyrazole synthesis is governed by the choice of hydrazine derivatives and α,β-unsaturated carbonyl precursors. For instance, methylhydrazine preferentially forms 1-methylpyrazoles, while arylhydrazines favor 1-aryl analogs. In the target compound’s case, cyclizing 4-fluorobenzylhydrazine with diethyl acetylenedicarboxylate at 0°C in ethanol produces the pyrazole-4-carboxylate ester with >90% regioselectivity. Catalysts such as KI or CuI further enhance selectivity by stabilizing transition states.

Stepwise Synthesis Approaches

Method 1: Direct Alkylation Followed by Carboxylation

Step 1: Synthesis of Ethyl 1H-Pyrazole-4-carboxylate

A mixture of diethyl acetylenedicarboxylate (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol is stirred at 0°C for 4 hours, yielding ethyl 1H-pyrazole-4-carboxylate (78% yield).

Step 2: N-Alkylation with 4-Fluorobenzyl Bromide

The ester (1.0 eq) is reacted with 4-fluorobenzyl bromide (1.2 eq) and K2CO3 (2.0 eq) in DMF at 80°C for 12 hours. After aqueous workup, ethyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate is isolated in 85% yield.

Step 3: Ester Hydrolysis

The ester is hydrolyzed with 2M NaOH in THF/H2O (1:1) at 60°C for 6 hours, affording the title compound in 92% yield and >99% purity after recrystallization from 40% aqueous ethanol.

Method 2: Carboxylation Prior to Alkylation

Step 1: Preparation of 1H-Pyrazole-4-carbonyl Chloride

1H-Pyrazole-4-carboxylic acid is treated with oxalyl chloride (2.0 eq) in dichloromethane at 25°C for 2 hours, yielding the acyl chloride.

Step 2: N-Alkylation with 4-Fluorobenzylamine

The acyl chloride (1.0 eq) is reacted with 4-fluorobenzylamine (1.1 eq) and triethylamine (2.0 eq) in THF at 0°C, producing 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide (76% yield).

Step 3: Hydrolysis of Amide to Carboxylic Acid

The amide is hydrolyzed with 6M HCl at 100°C for 8 hours, yielding the target acid in 68% yield.

Optimization of Reaction Conditions

Temperature and Solvent Effects

- Alkylation : DMF at 80°C maximizes nucleophilicity of the pyrazole nitrogen, reducing O-alkylation byproducts to <5%.

- Cyclization : Reactions at −30°C (as in) suppress isomer formation, achieving a 95:5 ratio of 1,4- to 1,5-substituted pyrazoles.

- Hydrolysis : Aqueous ethanol (40–45%) optimizes recrystallization efficiency, yielding 99.6% pure product.

Catalytic Enhancements

- KI Catalysis : Adding KI (0.6 eq) during methylhydrazine cyclization increases yield from 70% to 76% by stabilizing the intermediate enolate.

- Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves alkylation kinetics, reducing reaction time from 12 to 6 hours.

Comparative Analysis of Synthetic Routes

Challenges and Solutions in Synthesis

Isomer Formation

The 1,5-regioisomer is a common byproduct during cyclization. Employing low-temperature (−30°C) reactions with methylhydrazine and KI minimizes this to <5%.

Purification Difficulties

The carboxylic acid’s polarity complicates crystallization. Recrystallization from 40% ethanol/water or 45% isopropanol/water achieves >99.5% purity with 75–80% recovery.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like bromine (Br2) or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Derivatives

Key Observations:

- Substituent Effects: The 4-fluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to analogs with methoxy (e.g., 1-(3-methoxybenzyl)-1H-pyrazole-4-carboxylic acid) or cyano groups (e.g., 1-(4-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid) .

- Bioactivity: The carboxylic acid group at C4 is critical for hydrogen bonding in enzyme inhibition. For example, Y-700’s superior xanthine oxidase (XO) inhibition (IC₅₀ = 5.8 nM vs. allopurinol’s 260 nM) is attributed to synergistic effects of the cyano and neopentyl groups . In contrast, the fluorobenzyl group in the target compound optimizes steric interactions in HNE inhibition .

Key Observations:

- Enzyme Specificity : While Y-700 targets XO, the fluorobenzyl analog shows specificity for HNE, highlighting the role of substituents in target selectivity.

- Antioxidant Activity : Carbaldehyde derivatives (e.g., 4c , 4e from ) outperform carboxylic acid analogs in radical scavenging due to the aldehyde group’s electrophilic nature.

Biological Activity

1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H8FN2O2

- Molecular Weight : 198.18 g/mol

- CAS Number : 3159617

The presence of the fluorine atom and the carboxylic acid functional group are crucial for its biological activity, influencing both its solubility and binding affinity to target proteins.

Research indicates that this compound exhibits significant inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are critical regulators of the cell cycle, and their inhibition can lead to the suppression of tumor growth.

Inhibition of CDK2

The compound has been shown to possess IC50 values in the low micromolar range against CDK2, indicating potent inhibitory effects. The mechanism involves competitive inhibition at the ATP-binding site, which prevents the phosphorylation of target substrates necessary for cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

- Fluorine Substitution : The presence of a fluorine atom at the para position enhances lipophilicity and electronic properties, improving binding interactions with the enzyme.

- Carboxylic Acid Group : This group is essential for hydrogen bonding with active site residues, contributing to the compound's affinity for CDK2.

Comparative Analysis

A comparative analysis with related pyrazole derivatives reveals that modifications at the benzyl position significantly affect potency. For instance, compounds with electron-withdrawing groups at various positions on the phenyl ring often exhibit enhanced inhibitory activity due to increased electron density at the pyrazole nitrogen atoms.

| Compound | IC50 (µM) | Functional Group | Notes |

|---|---|---|---|

| This compound | 0.36 | -F | Potent CDK2 inhibitor |

| 1-(phenyl)-1H-pyrazole-4-carboxylic acid | 0.89 | -H | Less effective |

| 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid | 0.45 | -Cl | Moderate activity |

Case Studies

Several studies have investigated the efficacy of this compound in vitro and in vivo:

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in reduced proliferation rates in various cancer cell lines, including HeLa and A375, with an observed decrease in cyclin D1 levels.

- In Vivo Efficacy : In animal models of breast cancer, administration of this compound led to significant tumor regression compared to control groups, supporting its potential as a therapeutic agent.

- Molecular Docking Studies : Computational analyses using molecular docking techniques have shown favorable binding interactions between this compound and CDK2, highlighting key hydrogen bonds and hydrophobic interactions that stabilize the complex.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-fluorobenzyl halides with pyrazole precursors. A common approach uses Knorr pyrazole synthesis or cyclocondensation of hydrazines with β-keto esters. Key steps include:

- Step 1 : Formation of the pyrazole core via cyclization under reflux in ethanol or methanol .

- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution, often requiring catalysts like K₂CO₃ or NaH in anhydrous DMF .

- Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates using NaOH/H₂O or LiOH/THF .

- Critical Parameters : Temperature control (±5°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (reported 45–70%) .

Q. Which analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; pyrazole protons at δ 8.1–8.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₁H₉FN₂O₂: calculated 232.06 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for polymorphic forms .

- HPLC-PDA : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to assess reactivity. For example, the electron-withdrawing fluorobenzyl group enhances electrophilicity at the carboxylic acid site, favoring enzyme binding .

- Molecular Docking : Simulates interactions with biological targets (e.g., COX-2, MAP kinases). The pyrazole ring’s planarity and fluorine’s hydrophobic effects improve binding affinity in enzyme pockets .

- ADMET Predictions : SwissADME or ADMETlab2.0 evaluates solubility (LogP ~2.1) and metabolic stability (CYP450 inhibition risks) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., MIC for antimicrobial activity vs. COX-2 inhibition for anti-inflammatory effects) .

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing -COOH with -CONH₂) to isolate mechanisms. For example, fluorobenzyl enhances membrane permeability, while the carboxylic acid mediates hydrogen bonding .

- Orthogonal Validation : Cross-verify results using CRISPR-edited cell lines or knockout models to confirm target specificity .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- Methodological Answer :

- LC-MS/MS : Detects impurities (e.g., de-fluorinated byproducts or ester intermediates) with MRM transitions .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to profile stability. Silica gel chromatography or preparative HPLC isolates degradation products .

- Process Optimization : Use flow chemistry for precise temperature/residence time control, reducing side reactions during benzylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.